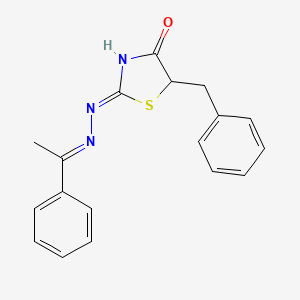

(Z)-5-benzyl-2-((E)-(1-phenylethylidene)hydrazono)thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-5-benzyl-2-((E)-(1-phenylethylidene)hydrazono)thiazolidin-4-one” is a derivative of thiazolidin-4-one . Thiazolidin-4-one derivatives are heterocyclic compounds that have been the subject of extensive research due to their significant biological activities . They have shown potential as anticancer agents and have been found to exhibit better antioxidant activities than other ester derivatives of indole-hydrazono thiazolidin-4-ones .

Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives involves various synthetic strategies. For instance, a sonochemical synthesis method has been used to create a benzylidenehydrazono thiazolidin-4-one derivative . This method involved a three-component reaction of oxindole derivatives, thiosemicarbazide with dialkyl acetylenedicarboxylate (or maleimide), leading to novel indole-hydrazono thiazolidin-4-ones in high-to-excellent yields .Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives has been studied using various spectroscopic techniques. For example, the structure of a benzylidenehydrazono thiazolidin-4-one derivative was confirmed using FT-IR, 1H NMR, and 13C NMR . Theoretical calculations and density functional theory (DFT) have also been used to perform geometrical structural optimizations and theoretical properties of the synthesized compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidin-4-one derivatives include the cyclization reaction of thiourea derivatives with bromoacetic acid . Another method involves the reaction of a carbonyl compound, amine, and a mercaptoacid . The mass fragmentation of 2-hydrazono-1,3-thiazolidin-4-ones is dominated by two processes, namely cleavage of the hydrazone fragment with accompanying proton transfer from the latter to the thiazolidine ring, and cleavage of a hydrazone imide residue .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives have been studied using various methods. For instance, the antioxidant activities of the synthesized compounds were studied by 1,1-diphenyl-2-picrylhydrazyl radical scavenging assay . The minimum bactericidal concentration (MBC) was evaluated against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) at different concentrations .Wissenschaftliche Forschungsanwendungen

- Thiazolidin-4-one derivatives have demonstrated significant anticancer potential. Researchers have explored novel derivatives as potential multi-target enzyme inhibitors . These compounds exhibit cytotoxic effects on cancer cell lines, making them promising candidates for further investigation.

- The thiazolidin-4-one ring system displays antimicrobial activity . Researchers have investigated its effectiveness against various pathogens, including bacteria, fungi, and parasites. These derivatives could contribute to the development of new antimicrobial agents.

Anticancer Activity

Antimicrobial Properties

Zukünftige Richtungen

Thiazolidin-4-one derivatives have shown significant potential as anticancer agents . Therefore, future research could focus on further exploration of these heterocyclic compounds as possible anticancer agents. The development of multifunctional drugs and improving their activity should be a focus of research . Additionally, the influence of different substituents in molecules on their biological activity could be a potential area of study .

Eigenschaften

IUPAC Name |

(2Z)-5-benzyl-2-[(E)-1-phenylethylidenehydrazinylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-13(15-10-6-3-7-11-15)20-21-18-19-17(22)16(23-18)12-14-8-4-2-5-9-14/h2-11,16H,12H2,1H3,(H,19,21,22)/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQJHKBVUUABBF-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN=C1NC(=O)C(S1)CC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\N=C/1\NC(=O)C(S1)CC2=CC=CC=C2)/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816135 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(Z)-5-benzyl-2-((E)-(1-phenylethylidene)hydrazono)thiazolidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659900.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-bromobenzamide](/img/structure/B2659905.png)

![4-(4-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2659907.png)

![1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2659909.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2659910.png)

![4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2659914.png)

![4-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2659923.png)